molecular formula C13H20ClNO B13433749 1-Phenyl-2-(propylamino)-1-butanone hydrochloride CAS No. 18267-91-9

1-Phenyl-2-(propylamino)-1-butanone hydrochloride

Cat. No.: B13433749
CAS No.: 18267-91-9
M. Wt: 241.76 g/mol
InChI Key: JHWXPVNTCVFSRN-UHFFFAOYSA-N
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Description

1-Phenyl-2-(propylamino)-1-butanone hydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(propylamino)-1-butanone hydrochloride typically involves the reaction of phenylacetone with propylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and amines are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of phenylbutanone or phenylbutanoic acid.

    Reduction: Formation of phenylbutanol or phenylbutylamine.

    Substitution: Formation of various substituted phenylbutanones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Investigated for its effects on neurotransmitter release and potential use in neurological studies.

    Medicine: Explored for its potential therapeutic effects in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by enhancing the release of neurotransmitters such as norepinephrine and dopamine. It acts as a catecholaminergic activity enhancer, stimulating the impulse propagation-mediated release of these neurotransmitters. This mechanism is distinct from that of traditional stimulants, as it does not cause a flood of neurotransmitter release but rather increases the amount released during normal neuronal activity.

Comparison with Similar Compounds

    1-Phenyl-2-propylaminopentane: Another catecholaminergic activity enhancer with a similar structure but different pharmacological profile.

    Selegiline: A monoamine oxidase inhibitor with neuroprotective properties.

    Benzofuranylpropylaminopentane: An improved monoaminergic activity enhancer with higher potency and selectivity.

Uniqueness: 1-Phenyl-2-(propylamino)-1-butanone hydrochloride is unique due to its specific structure, which allows it to selectively enhance neurotransmitter release without causing uncontrolled release. This property makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

18267-91-9

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

1-phenyl-2-(propylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-3-10-14-12(4-2)13(15)11-8-6-5-7-9-11;/h5-9,12,14H,3-4,10H2,1-2H3;1H

InChI Key

JHWXPVNTCVFSRN-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CC)C(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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